molecular formula C8H6N2O4 B3241891 8-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 148890-66-8

8-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B3241891
CAS No.: 148890-66-8
M. Wt: 194.14 g/mol
InChI Key: NLNUXSLTZABTFX-UHFFFAOYSA-N
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Description

8-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one is an organic compound belonging to the oxazine family. This compound is characterized by a benzene ring fused to an oxazine ring, with a nitro group at the 8th position. The presence of the nitro group imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the nitration of 1H-benzo[d][1,3]oxazin-2(4H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 8-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitroso or nitro derivatives.

Scientific Research Applications

8-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one is primarily influenced by the presence of the nitro group. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and resulting in therapeutic or toxic effects.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d][1,3]oxazin-2(4H)-one: Lacks the nitro group, resulting in different chemical and biological properties.

    8-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one: Formed by the reduction of 8-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one, with distinct reactivity and applications.

    8-Nitro-1H-benzo[d][1,3]oxazine: Similar structure but different ring system, leading to variations in chemical behavior.

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts specific reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8-nitro-1,4-dihydro-3,1-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c11-8-9-7-5(4-14-8)2-1-3-6(7)10(12)13/h1-3H,4H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNUXSLTZABTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)[N+](=O)[O-])NC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.